4-Chloro-2-nitrobenzaldehyde 4-Chloro-2-nitrobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 5551-11-1
VCID: VC20749683
InChI: InChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H
SMILES: C1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O
Molecular Formula: C7H4ClNO3
Molecular Weight: 185.56 g/mol

4-Chloro-2-nitrobenzaldehyde

CAS No.: 5551-11-1

Cat. No.: VC20749683

Molecular Formula: C7H4ClNO3

Molecular Weight: 185.56 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-nitrobenzaldehyde - 5551-11-1

CAS No. 5551-11-1
Molecular Formula C7H4ClNO3
Molecular Weight 185.56 g/mol
IUPAC Name 4-chloro-2-nitrobenzaldehyde
Standard InChI InChI=1S/C7H4ClNO3/c8-6-2-1-5(4-10)7(3-6)9(11)12/h1-4H
Standard InChI Key MZPNQUMLOFWSEK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O
Canonical SMILES C1=CC(=C(C=C1Cl)[N+](=O)[O-])C=O

Structural Characteristics and Identification

Chemical Identity and Classification

4-Chloro-2-nitrobenzaldehyde is an aromatic aldehyde with chloro and nitro substituents on a benzene ring. The compound is formally identified by the following parameters:

  • Chemical Abstract Service (CAS) Number: 5551-11-1

  • Molecular Formula: C₇H₄ClNO₃

  • Molecular Weight: 185.56 g/mol

  • MDL Number: MFCD00056104

The compound is also known by several synonyms in chemical databases and catalogs, including:

  • 2-Nitro-4-chlorobenzaldehyde

  • Benzaldehyde, 4-chloro-2-nitro-

  • 4-chloro-2-nitrobenzaldehyde crystalline

Structural Features

The molecular structure of 4-Chloro-2-nitrobenzaldehyde features a benzene ring with three functional groups:

  • An aldehyde group (-CHO)

  • A chlorine atom at the para (4) position relative to the aldehyde

  • A nitro group (-NO₂) at the ortho (2) position relative to the aldehyde

This substitution pattern creates a molecule with distinctive reactivity patterns and physical properties influenced by both electronic and steric effects of these substituents.

Physical and Chemical Properties

Physical State and Appearance

4-Chloro-2-nitrobenzaldehyde exists as a yellow solid at room temperature, which is consistent with many aromatic compounds containing nitro groups that often impart yellow coloration to compounds .

Thermodynamic Properties

The compound displays the following key thermophysical characteristics:

PropertyValueMethod
Melting Point68 °CExperimental
Boiling Point305.2 ± 27.0 °CPredicted
Density1.485 ± 0.06 g/cm³Predicted

These properties reflect the compound's intermolecular forces and structural arrangement in solid state .

Solubility Profile

The solubility data indicates that 4-Chloro-2-nitrobenzaldehyde dissolves well in chloroform, which is expected given its moderately polar nature. Like many aromatic aldehydes with similar substituents, it likely has limited solubility in water but good solubility in a range of organic solvents including alcohols, ethers, and chlorinated solvents .

Stability and Reactivity

The storage requirements provide insight into the compound's stability characteristics. It should be:

  • Kept in a dark place

  • Sealed in dry conditions

  • Stored at room temperature

These requirements suggest photosensitivity (likely due to the aldehyde group) and potential reactivity with moisture or air oxidation, which is common for aromatic aldehydes.

ManufacturerProduct NumberPackage SizePrice (USD)Updated Date
Sigma-AldrichC4753250 mg$65.702023-06-20
Sigma-AldrichC47535 g$519.002023-06-20
TCI ChemicalC09645 g$249.002024-03-01
TCI ChemicalC096425 g$867.002024-03-01
TRCC37387010 g$85.002021-12-16

This pricing structure reflects the compound's specialized nature and relatively limited production volume compared to bulk chemicals .

Applications in Organic Synthesis

Reactive Sites and Synthetic Utility

The combination of aldehyde, nitro, and chloro functionalities makes 4-Chloro-2-nitrobenzaldehyde a versatile building block in organic synthesis. The compound contains multiple reactive sites:

  • The aldehyde group can participate in condensation reactions (aldol, Claisen), reductions, oxidations, and nucleophilic additions

  • The nitro group can be reduced to an amine or participate in nucleophilic aromatic substitution

  • The chloro substituent provides a site for metal-catalyzed coupling reactions

While specific applications aren't detailed in the search results, structurally related compounds such as 4-nitrobenzaldehyde have been used in the synthesis of Schiff base compounds, suggesting similar applications for 4-Chloro-2-nitrobenzaldehyde .

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